molecular formula C17H17N3O2 B11811260 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11811260
M. Wt: 295.34 g/mol
InChI Key: WZJZXBSBHRIKPL-UHFFFAOYSA-N
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Description

1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a cyanopropyl group, a methoxy group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups.

Scientific Research Applications

1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological processes and as a potential bioactive molecule.

    Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile include other cyanoacetamide derivatives and compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

1-[4-(2-cyanopropan-2-yl)phenyl]-4-methoxy-6-oxo-2,3-dihydropyridine-5-carbonitrile

InChI

InChI=1S/C17H17N3O2/c1-17(2,11-19)12-4-6-13(7-5-12)20-9-8-15(22-3)14(10-18)16(20)21/h4-7H,8-9H2,1-3H3

InChI Key

WZJZXBSBHRIKPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2CCC(=C(C2=O)C#N)OC

Origin of Product

United States

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